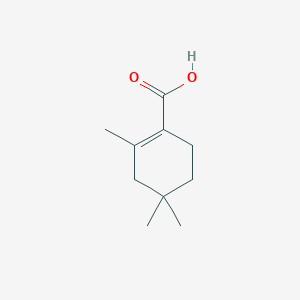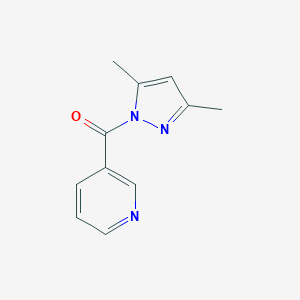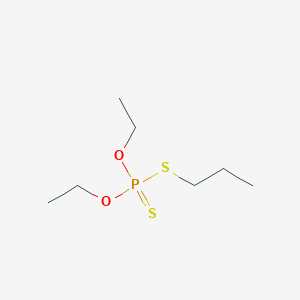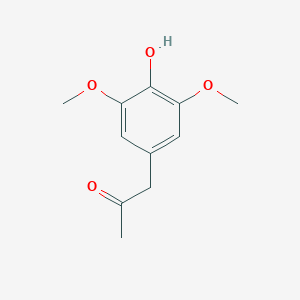![molecular formula C11H16O3Si B101134 Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 18001-14-4](/img/structure/B101134.png)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid, which is a widely used preservative in the food industry. The compound has a number of interesting properties that make it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is not well understood. However, it is thought to act as a protecting group for carboxylic acids and alcohols. This means that it can be used to selectively protect certain functional groups in a molecule, allowing other reactions to occur without interfering with those functional groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. However, it is not believed to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester in lab experiments is its ability to selectively protect certain functional groups in a molecule. This allows for more efficient and targeted synthesis reactions. However, the compound is not very soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. One area of interest is in the development of new synthesis reactions that use the compound as a protecting group. Another area of interest is in the use of the compound in GC-MS analysis, where it could be used to improve the detection of certain organic compounds. Finally, there is potential for the compound to be used in the development of new drugs or other therapeutic agents.
Synthesemethoden
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves the reaction of benzoic acid with trimethylsilyl chloride and then with methanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, where it is used to protect carboxylic acids and alcohols. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of organic compounds.
Eigenschaften
CAS-Nummer |
18001-14-4 |
|---|---|
Produktname |
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester |
Molekularformel |
C11H16O3Si |
Molekulargewicht |
224.33 g/mol |
IUPAC-Name |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



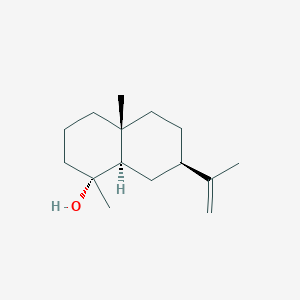
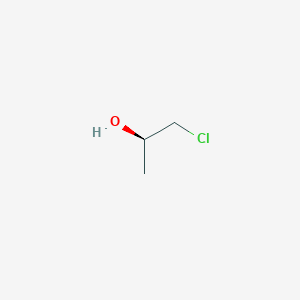
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
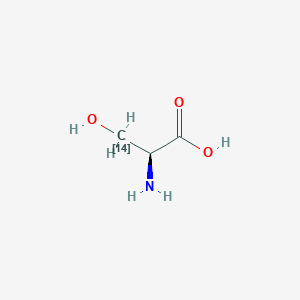

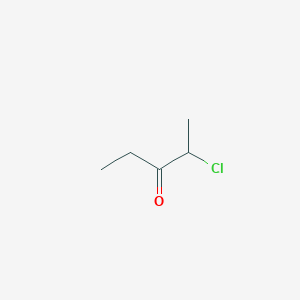
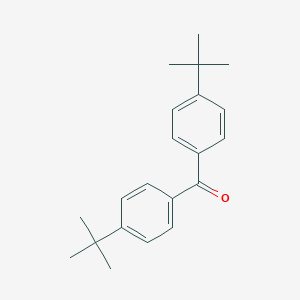
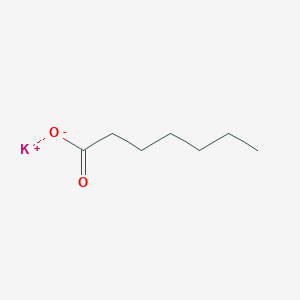
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
